![molecular formula C17H18O2S2 B14349460 Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate CAS No. 92806-63-8](/img/structure/B14349460.png)
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is an organic compound with the molecular formula C17H18O2S2. It is characterized by the presence of two phenylsulfanyl groups attached to a propanoate backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate typically involves the reaction of methyl 3-bromopropanoate with thiophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or THF under an inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst such as palladium on carbon and are conducted under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate depends on its interaction with molecular targets. The phenylsulfanyl groups can interact with various enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(phenylsulfanyl)propanoate
- Methyl 2-(phenylsulfanyl)acetate
- Methyl 3-(phenylsulfanyl)butanoate
Uniqueness
Methyl 3-(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]propanoate is unique due to the presence of two phenylsulfanyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92806-63-8 |
|---|---|
Formule moléculaire |
C17H18O2S2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
methyl 3-phenylsulfanyl-2-(phenylsulfanylmethyl)propanoate |
InChI |
InChI=1S/C17H18O2S2/c1-19-17(18)14(12-20-15-8-4-2-5-9-15)13-21-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
Clé InChI |
QTLCIYMCELKADD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=CC=CC=C1)CSC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


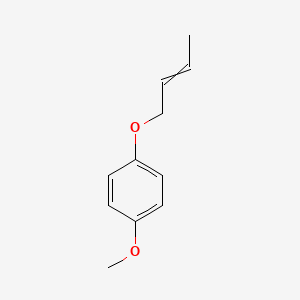
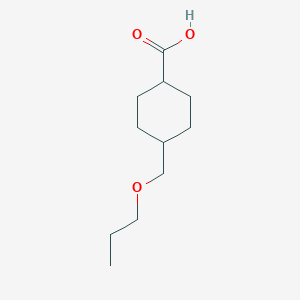

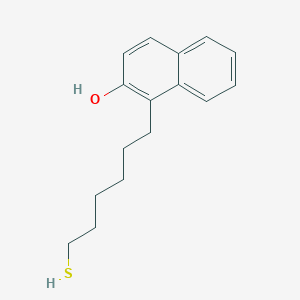

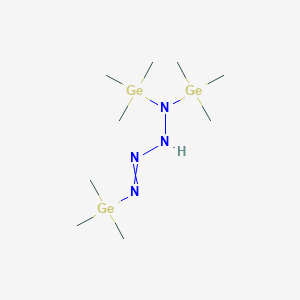
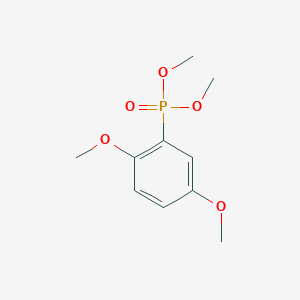
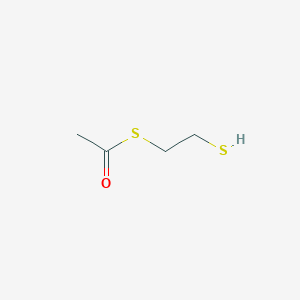


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-nonylphenol](/img/structure/B14349413.png)



